molecular formula C29H30O5 B1206003 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid CAS No. 68935-40-0

5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid

Cat. No.: B1206003
CAS No.: 68935-40-0
M. Wt: 458.5 g/mol
InChI Key: KFYGBCPQDCYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid is a complex organic compound with a unique structure that includes multiple benzyl groups and an indanpropionic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups with benzyl groups, followed by the formation of the indanpropionic acid core through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that play a role in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indanpropionic acid derivatives and benzyl-protected molecules. Examples include:

Uniqueness

What sets 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

propyl 3-[3-oxo-5,6-bis(phenylmethoxy)-1,2-dihydroinden-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O5/c1-2-15-32-28(30)14-13-23-16-24-17-26(33-19-21-9-5-3-6-10-21)27(18-25(24)29(23)31)34-20-22-11-7-4-8-12-22/h3-12,17-18,23H,2,13-16,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYGBCPQDCYYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC1CC2=CC(=C(C=C2C1=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867767
Record name Propyl 3-[5,6-bis(benzyloxy)-1-oxo-2,3-dihydro-1H-inden-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68935-40-0
Record name 5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068935400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 3-[5,6-bis(benzyloxy)-1-oxo-2,3-dihydro-1H-inden-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Reactant of Route 2
Reactant of Route 2
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Reactant of Route 3
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Reactant of Route 4
Reactant of Route 4
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Reactant of Route 5
Reactant of Route 5
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid
Reactant of Route 6
Reactant of Route 6
5,6-Bis(dibenzyloxy)-1-oxo-2-propyl-2-indanpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.